Methyl 4-hydroxy-2-propoxybenzoate
Description
Methyl 4-hydroxy-2-propoxybenzoate is a benzoate ester derivative featuring a hydroxyl group at the para (4th) position and a propoxy group at the ortho (2nd) position on the aromatic ring. Its molecular formula is C₁₁H₁₄O₄, with a molecular weight of 210.22 g/mol. This compound is structurally tailored for applications in pharmaceuticals and polymer synthesis, where its substituents influence reactivity, solubility, and intermolecular interactions. The propoxy group enhances lipophilicity compared to simpler benzoates, while the hydroxyl group enables hydrogen bonding and further chemical modifications .
Properties
IUPAC Name |
methyl 4-hydroxy-2-propoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-6-15-10-7-8(12)4-5-9(10)11(13)14-2/h4-5,7,12H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPSPIZCJSSELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-2-propoxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-2-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 4-hydroxy-2-propoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its stability and bioavailability.
Industry: Utilized as a preservative in cosmetics and personal care products due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-propoxybenzoate involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active hydroxybenzoic acid, which can further interact with cellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between Methyl 4-hydroxy-2-propoxybenzoate and related compounds:
| Compound Name | Substituent Positions | Molecular Weight (g/mol) | Solubility | Melting Point | Key Applications |
|---|---|---|---|---|---|
| This compound | 4-OH, 2-OPr | 210.22 | Moderate in organic solvents | Not reported | Pharmaceuticals, Polymers |
| Methyl 4-hydroxybenzoate | 4-OH | 152.15 | Low in water; soluble in ethanol | 125–128°C | Preservatives, Cosmetics |
| Methyl 4-benzyloxy-2-hydroxybenzoate | 2-OH, 4-OBn | 258.27 | Soluble in chloroform, ethanol | Not reported | Liquid crystals, Organic synthesis |
| Methyl 4-acetamido-2-hydroxybenzoate | 2-OH, 4-AcNH | 209.20 | Soluble in DMSO, methanol | Not reported | Pharmaceutical intermediates |
Key Observations :
- Lipophilicity : The propoxy group in this compound increases its lipophilicity compared to Methyl 4-hydroxybenzoate, enhancing solubility in organic solvents but reducing water compatibility .
- Hydrogen Bonding : The hydroxyl group in all compounds facilitates hydrogen bonding, but the acetamido group in Methyl 4-acetamido-2-hydroxybenzoate introduces additional hydrogen-bonding sites, improving solubility in polar solvents like DMSO .
- Steric Effects : The benzyloxy group in Methyl 4-benzyloxy-2-hydroxybenzoate introduces steric bulk, which is critical for liquid crystal applications but may hinder reactivity in certain syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
